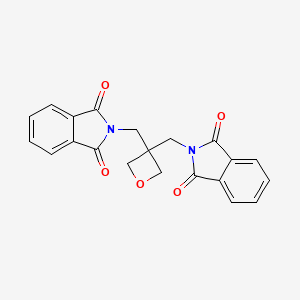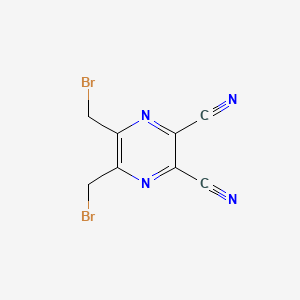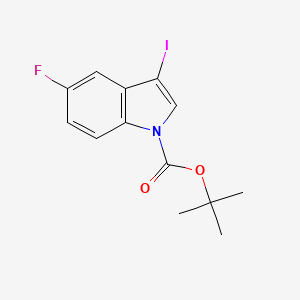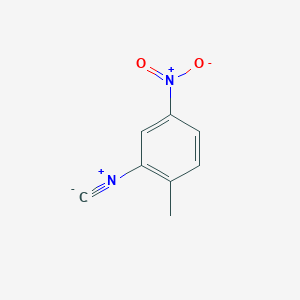
3,3-Di-(phthalimidomethyl)oxetane
Descripción general
Descripción
3,3-Di-(phthalimidomethyl)oxetane is a chemical compound with the CAS Number: 198572-34-8 and a linear formula of C21H16N2O5 . It has a molecular weight of 376.37 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-({3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-oxetanyl}methyl)-1H-isoindole-1,3(2H)-dione . The InChI key is HTFMCWNTTNUZID-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 376.37 .Aplicaciones Científicas De Investigación
Phthalate Research Applications
Analysis in Food and Food Packaging : A comprehensive review on phthalate esters highlights their usage as plasticizers and their presence in food and food packaging materials. Over time, the analytical methods for detecting PAEs in food matrices have evolved, enhancing the detection sensitivity and broadening the scope of detectable phthalates (Harunarashid, Lim, & Harunsani, 2017).
Soil Contamination and Health Risks : Research on the contamination of soil with phthalates in China has provided insight into the sources, distribution patterns, and potential health risks of PAEs. Urbanization, industrialization, and agricultural practices have been identified as major contributors to soil contamination by phthalates (Lü et al., 2018).
Exposure to Children's Health : Studies have investigated the link between childhood exposure to phthalates and increased risk of allergic diseases such as asthma and eczema. These findings suggest that phthalates may perturb normal development and pose health risks to children (Braun, Sathyanarayana, & Hauser, 2013).
Natural Sources and Biological Activities of Phthalates : Phthalates have been detected not only as environmental pollutants but also in natural sources such as plants, algae, and microorganisms, indicating potential biosynthesis in nature. Their presence across various species suggests a complex interaction with the ecosystem and possible natural roles, notwithstanding their synthetic applications and associated health concerns (Huang et al., 2021).
Human Biomonitoring and Health Risk Assessment : Studies assessing human exposure to phthalates through biomonitoring have highlighted widespread exposure among the general population, with particular concern for vulnerable groups such as children. These assessments play a crucial role in understanding the extent of exposure and guiding public health policy (Wittassek et al., 2011).
Direcciones Futuras
Oxetanes, including 3,3-Di-(phthalimidomethyl)oxetane, have received increasing interest in medicinal chemistry as attractive polar and low molecular weight motifs . They have been used as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The future directions for this compound could include further exploration of its potential uses in medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
2-[[3-[(1,3-dioxoisoindol-2-yl)methyl]oxetan-3-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c24-17-13-5-1-2-6-14(13)18(25)22(17)9-21(11-28-12-21)10-23-19(26)15-7-3-4-8-16(15)20(23)27/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFMCWNTTNUZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN2C(=O)C3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3040337.png)









![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)
